molecular formula C11H12ClN3O2 B11858837 Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11858837
M. Wt: 253.68 g/mol
InChI Key: GFRKBKBZXLIYHL-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with the molecular formula C11H12ClN3O2. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-5-13-10-9(12)6(2)14-15(10)7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRKBKBZXLIYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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